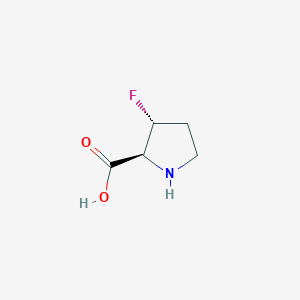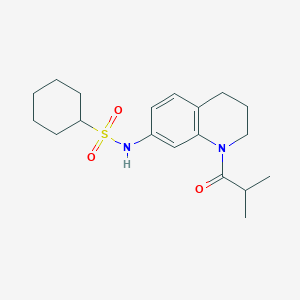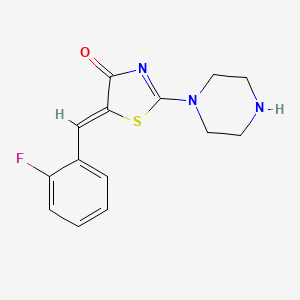![molecular formula C17H13FN4O3S B2820602 5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-20-0](/img/structure/B2820602.png)
5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine, also known as 25B-NBOMe, is a synthetic compound that belongs to the family of N-benzyl phenethylamines. It has gained popularity in the scientific community due to its potential application in research and development.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL473314, also known as N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine or 5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine:
Anticancer Research
CHEMBL473314 has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its unique chemical structure allows it to interact with molecular targets involved in cancer cell proliferation and survival, making it a candidate for developing new anticancer therapies .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a promising candidate for developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
Research has indicated that CHEMBL473314 may have neuroprotective effects. It has been studied for its potential to protect neurons from oxidative stress and other neurotoxic conditions, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
CHEMBL473314 has been investigated for its anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound has shown antioxidant activity, which is crucial in protecting cells from oxidative damage. This property is valuable in various therapeutic areas, including cardiovascular diseases, where oxidative stress plays a significant role in disease progression .
Enzyme Inhibition
CHEMBL473314 has been studied for its ability to inhibit specific enzymes. Enzyme inhibition is a critical mechanism in drug development, as it can regulate various biochemical pathways. This compound’s enzyme inhibitory properties make it a potential candidate for developing drugs targeting metabolic disorders .
Receptor Binding Studies
The compound has been used in receptor binding studies to understand its interaction with different biological receptors. These studies are essential for drug discovery, as they help identify the compound’s mechanism of action and potential therapeutic targets .
Pharmacokinetic Profiling
CHEMBL473314 has been subjected to pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for developing effective and safe drugs, as it helps predict the compound’s behavior in the human body .
These applications highlight the diverse potential of CHEMBL473314 in various fields of scientific research. Each application provides a unique insight into how this compound can contribute to advancements in medicine and therapeutic development.
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c1-23-10-6-9(7-11(8-10)24-2)15-21-22-16(25-15)20-17-19-14-12(18)4-3-5-13(14)26-17/h3-8H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPCWZOATLQURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B2820525.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2820528.png)

![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)
![7-(2,5-dimethylbenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


